molecular formula C16H25N3O2 B7038888 N-[1-(3-tert-butyl-1,2,4-oxadiazol-5-yl)ethyl]-2-(cyclohexen-1-yl)acetamide

N-[1-(3-tert-butyl-1,2,4-oxadiazol-5-yl)ethyl]-2-(cyclohexen-1-yl)acetamide

Cat. No.: B7038888
M. Wt: 291.39 g/mol
InChI Key: WXVDSWGAUZPPOC-UHFFFAOYSA-N
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Description

N-[1-(3-tert-butyl-1,2,4-oxadiazol-5-yl)ethyl]-2-(cyclohexen-1-yl)acetamide is a synthetic organic compound that belongs to the class of oxadiazole derivatives Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring

Properties

IUPAC Name

N-[1-(3-tert-butyl-1,2,4-oxadiazol-5-yl)ethyl]-2-(cyclohexen-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25N3O2/c1-11(14-18-15(19-21-14)16(2,3)4)17-13(20)10-12-8-6-5-7-9-12/h8,11H,5-7,9-10H2,1-4H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXVDSWGAUZPPOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NC(=NO1)C(C)(C)C)NC(=O)CC2=CCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(3-tert-butyl-1,2,4-oxadiazol-5-yl)ethyl]-2-(cyclohexen-1-yl)acetamide typically involves the following steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of appropriate precursors, such as hydrazides and carboxylic acids or their derivatives, under dehydrating conditions.

    Introduction of the tert-Butyl Group: The tert-butyl group can be introduced via alkylation reactions using tert-butyl halides in the presence of a base.

    Attachment of the Cyclohexenyl Group: The cyclohexenyl group can be attached through a coupling reaction, such as a Heck or Suzuki coupling, using appropriate cyclohexenyl precursors.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-[1-(3-tert-butyl-1,2,4-oxadiazol-5-yl)ethyl]-2-(cyclohexen-1-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert oxadiazole derivatives into other heterocyclic compounds.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents such as halides, acids, and bases are used under various conditions depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-[1-(3-tert-butyl-1,2,4-oxadiazol-5-yl)ethyl]-2-(cyclohexen-1-yl)acetamide has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as a pharmaceutical agent due to its biological activity. It may exhibit antimicrobial, anticancer, or anti-inflammatory properties.

    Materials Science: The compound can be used in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.

    Chemical Biology: Researchers use the compound to study biological pathways and molecular interactions, providing insights into cellular processes and disease mechanisms.

Mechanism of Action

The mechanism of action of N-[1-(3-tert-butyl-1,2,4-oxadiazol-5-yl)ethyl]-2-(cyclohexen-1-yl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Oxadiazole Derivatives: Compounds with similar oxadiazole rings, such as 4-(3-tert-butyl)-1,2,4-oxadiazol-5-yl)aniline, exhibit comparable biological activities and chemical properties.

    Cyclohexenyl Derivatives: Compounds containing cyclohexenyl groups, such as cyclohexenylamines, share structural similarities and may have related applications.

Uniqueness

N-[1-(3-tert-butyl-1,2,4-oxadiazol-5-yl)ethyl]-2-(cyclohexen-1-yl)acetamide is unique due to the combination of its oxadiazole and cyclohexenyl moieties. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for research and development in various scientific fields.

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